molecular formula C₆H₁₃NO₃ B1144833 4-​(Dimethyloxidoamino)​butanoic Acid CAS No. 80817-83-0

4-​(Dimethyloxidoamino)​butanoic Acid

Cat. No.: B1144833
CAS No.: 80817-83-0
M. Wt: 147.17
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethyloxidoamino)butanoic Acid is a substituted butanoic acid derivative characterized by a dimethyloxidoamino (-N⁺(O⁻)(CH₃)₂) group at the 4-position. Below, we compare its hypothesized properties with structurally related compounds.

Properties

CAS No.

80817-83-0

Molecular Formula

C₆H₁₃NO₃

Molecular Weight

147.17

Synonyms

4-(Dimethylamino)butanoic Acid N-Oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Evidence ID
4-(Dimethyloxidoamino)butanoic Acid -N⁺(O⁻)(CH₃)₂ at C4 ~163.18 (hypothetical) Hypothesized use in redox-active systems N/A
BC204 (Caged GABA derivative) Coumarin-linked amino group at C4 Not explicitly stated Photorelease of GABA in neuronal studies
2-Hydroxy-4-methylthio butanoic acid (MHA) -OH and -SCH₃ at C2 and C4 ~150.18 Methionine supplement in animal feed
4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid 3,5-Dimethoxybenzoyl at C4 281.27 Intermediate in organic synthesis
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) 2,4-Dichlorophenoxy at C4 249.09 Herbicide (chlorophenoxy class)
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid Boc-protected methylamino at C4 217.26 Peptide synthesis intermediate

Key Comparative Analyses

Reactivity and Stability
  • 4-(Dimethyloxidoamino)butanoic Acid: The dimethyloxidoamino group likely confers redox activity or pH-dependent solubility. Similar to BC204 (a stable caged compound), it may exhibit controlled degradation under specific conditions (e.g., UV light or acidic environments) .
  • 2,4-DB: The chlorophenoxy group enhances lipophilicity, enabling herbicidal activity by mimicking plant auxins .
  • Boc-protected analog (): The tert-butoxycarbonyl group stabilizes the amino group during synthetic processes, preventing unwanted side reactions .
Physicochemical Properties
  • Solubility : Polar groups (e.g., -OH in MHA, -CO₂H in all compounds) enhance water solubility, while aryl or alkoxy groups (e.g., in 2,4-DB) increase hydrophobicity .
  • Melting Points: Aromatic analogs (e.g., 4-(4-bromophenyl)butanoic acid, ) exhibit higher melting points (~67°C) due to crystalline packing, compared to aliphatic derivatives .

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